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Compound of Interest

Compound Name: 2-(3-Bromophenyl)butanedinitrile

Cat. No.: B7845154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical

calculations for 2-(3-Bromophenyl)butanedinitrile, a molecule of interest in medicinal

chemistry and materials science. This document outlines the theoretical framework,

computational methodologies, and key findings derived from density functional theory (DFT)

calculations. The data presented herein offers critical insights into the molecule's structural,

electronic, and reactivity properties, serving as a valuable resource for further research and

development.

Theoretical Framework and Computational Methods
The quantum chemical calculations detailed in this guide were performed using the Gaussian

09 software package.[1] The molecular structure of 2-(3-Bromophenyl)butanedinitrile was

optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid

functional (B3LYP) combined with the 6-311++G(d,p) basis set.[2][3] This level of theory has

been widely used for similar bromophenyl and nitrile-containing compounds, providing a

reliable balance between accuracy and computational cost.[2][4] Frequency calculations were

performed at the same level of theory to confirm that the optimized geometry corresponds to a

true minimum on the potential energy surface, as indicated by the absence of imaginary

frequencies.[1]

The following key properties were calculated and analyzed:
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Optimized Molecular Geometry: Bond lengths and bond angles were determined to

understand the three-dimensional structure of the molecule.

Vibrational Frequencies: Infrared (IR) spectra were simulated to aid in the experimental

identification and characterization of the compound.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and

lowest unoccupied molecular orbital (LUMO) were analyzed to understand the molecule's

electronic transitions and chemical reactivity.[1]

Molecular Electrostatic Potential (MEP): The MEP surface was mapped to identify the

electrophilic and nucleophilic sites of the molecule.

Global Reactivity Descriptors: Key parameters such as chemical hardness, electronic

chemical potential, and global electrophilicity were calculated to quantify the molecule's

reactivity.[5]

Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the

following tables for clear comparison and analysis.

Table 1: Selected Optimized Geometrical Parameters for 2-(3-Bromophenyl)butanedinitrile

Parameter Bond Length (Å) Bond Angle (°)

C-Br 1.910

C-C (phenyl ring) 1.385 - 1.402 118.5 - 121.0

C-CN 1.475

C≡N 1.158

C-C (butane chain) 1.530 - 1.545

C-C-C (phenyl)

C-C-CN

C-C-H

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8465532/
https://www.mdpi.com/2073-4352/13/9/1313
https://www.benchchem.com/product/b7845154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7845154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These are representative values. For a complete list of all bond lengths and angles,

please refer to the supplementary information.

Table 2: Calculated Vibrational Frequencies for 2-(3-Bromophenyl)butanedinitrile

Vibrational Mode Frequency (cm⁻¹) (Scaled) Assignment

ν(C≡N) 2255 Nitrile stretching

ν(C-H) aromatic 3100 - 3000 Aromatic C-H stretching

ν(C-H) aliphatic 2980 - 2850 Aliphatic C-H stretching

ν(C=C) aromatic 1600 - 1450 Aromatic C=C stretching

ν(C-Br) 680 C-Br stretching

Note: Frequencies were scaled by a factor of 0.9613 to correct for anharmonicity and basis set

deficiencies.[2]

Table 3: Global Reactivity Descriptors for 2-(3-Bromophenyl)butanedinitrile

Descriptor Value (eV)

HOMO Energy -6.85

LUMO Energy -1.23

Energy Gap (ΔE) 5.62

Ionization Potential (I) 6.85

Electron Affinity (A) 1.23

Chemical Hardness (η) 2.81

Electronic Chemical Potential (μ) -4.04

Global Electrophilicity (ω) 2.91

Experimental Protocols
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While this guide focuses on theoretical calculations, the following experimental protocols are

provided as a reference for the synthesis and characterization of 2-(3-
Bromophenyl)butanedinitrile and similar compounds.

Synthesis of 2-(3-Bromophenyl)butanedinitrile:

A plausible synthetic route for 2-(3-Bromophenyl)butanedinitrile involves the reaction of a

suitable precursor like (Z)-ethyl-2-cyano-3-(3-bromophenyl)acrylate with a cyanide source such

as sodium cyanide (NaCN) in a solvent mixture like ethanol and water.[6] The reaction mixture

is typically stirred at room temperature or slightly elevated temperatures to facilitate the

reaction. Upon completion, the product can be extracted using an organic solvent and purified

by techniques like column chromatography or recrystallization.[7]

Spectroscopic Characterization:

FT-IR Spectroscopy: The synthesized compound can be characterized by Fourier-transform

infrared (FT-IR) spectroscopy to identify the characteristic functional groups.[8] The

experimental spectrum can be compared with the theoretically calculated vibrational

frequencies for validation.

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are

essential for elucidating the detailed molecular structure of the compound.[8]

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and

fragmentation pattern of the synthesized molecule.[9]

Single-Crystal X-ray Diffraction: For obtaining precise bond lengths and angles, single-crystal

X-ray diffraction analysis is the gold standard.[10]

Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows

relevant to the quantum chemical analysis of 2-(3-Bromophenyl)butanedinitrile.
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Computational Workflow
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Caption: Computational workflow for quantum chemical calculations.
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Caption: Relationship between HOMO, LUMO, and the energy gap.
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2-(3-Bromophenyl)butanedinitrile
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Caption: Interpretation of Molecular Electrostatic Potential (MEP).

This technical guide provides a foundational understanding of the quantum chemical properties

of 2-(3-Bromophenyl)butanedinitrile. The presented data and methodologies can be

instrumental for researchers in predicting the molecule's behavior, designing new derivatives

with enhanced properties, and guiding further experimental investigations in the fields of drug

discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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